N-(3,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
N-(3,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 4-fluorophenyl group at position 3 and a thioacetamide moiety at position 4. The thioacetamide group is further functionalized with a 3,5-dimethylphenyl substituent. The fluorine atom and methyl groups likely enhance metabolic stability and lipophilicity, influencing pharmacokinetic behavior.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5OS/c1-13-9-14(2)11-17(10-13)23-19(28)12-29-20-8-7-18-24-25-21(27(18)26-20)15-3-5-16(22)6-4-15/h3-11H,12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTKMIMVPZUMCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : CHFNS
- Molecular Weight : 343.43 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may act on dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism and diabetes management. In studies, DPP-IV inhibitors have been shown to reduce blood glucose levels effectively .
- Antitumor Activity : Preliminary studies indicate that compounds similar to this compound exhibit significant antitumor properties. For example, related triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies and Research Findings
- DPP-IV Inhibitor Study : A study evaluating the effects of a related compound showed that it significantly reduced glucose excursions in Zucker fa/fa rats after glucose loading. This indicates potential for managing type 2 diabetes through modulation of insulin levels .
- Antitumor Efficacy : In vitro assays demonstrated that similar triazole derivatives inhibited the proliferation of cancer cells effectively. The IC50 values indicated a strong correlation between structural modifications and enhanced biological activity .
- Safety Profile Assessment : Toxicological studies involving doses up to 750 mg/kg in rats revealed no significant adverse effects, suggesting a favorable safety profile for further development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared heterocyclic cores or functional groups. Below is a detailed comparison with three compounds from the Pesticide Chemicals Glossary (), which share triazole, pyrimidine, or acetamide motifs.
Structural and Functional Comparisons
Key Observations:
Heterocyclic Core : The target compound’s [1,2,4]triazolo[4,3-b]pyridazine core distinguishes it from flumetsulam’s triazolo-pyrimidine and triaziflam’s triazine systems. The pyridazine ring may confer unique electronic properties compared to pyrimidine or triazine analogs, influencing binding affinity in biological targets.
Substituent Chemistry: Unlike flumetsulam’s sulfonamide group, the thioacetamide linkage in the target compound introduces a sulfur atom, which may enhance nucleophilic reactivity or modulate solubility.
Agrochemical Relevance: Oxadixyl’s acetamide-oxazolidinone hybrid structure highlights the versatility of acetamide derivatives in fungicide design. The target compound’s 3,5-dimethylphenyl group mirrors substituents in oxadixyl, which are critical for steric effects and target specificity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
